molecular formula C15H16N2O2 B1270646 3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]- CAS No. 55285-34-2

3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]-

Cat. No. B1270646
CAS RN: 55285-34-2
M. Wt: 256.3 g/mol
InChI Key: DCLXMHUTJZKNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]-, also known as 3-PCA, is an important organic compound. It is used in a variety of applications, including as a building block for synthesizing other compounds, as a reagent in organic synthesis, and as a pharmaceutical intermediate. 3-PCA has been studied for its potential therapeutic applications, and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Antihypertensive Activity

3-Pyridinecarboxylic acid derivatives have been synthesized and evaluated for their antihypertensive properties. Studies involving the synthesis of various substituted 5-amino-2-pyridinecarboxylic acids revealed that many of these derivatives are potent antihypertensive agents, particularly in spontaneously hypertensive rats. One such compound, 5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acid, was even selected for preclinical toxicity evaluation due to its promising activity (Finch et al., 1978).

Cancer Treatment

A derivative of pyridinecarboxylic acid, specifically an Aurora kinase inhibitor, has shown potential in cancer treatment. The compound inhibits Aurora A, a key protein in the development of cancer, suggesting its utility in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Industrial Materials and Pharmaceuticals

Pyridinecarboxylic acids are significant intermediates in the synthesis of various industrial materials and pharmaceuticals. The review of their preparation methods highlights their versatility and importance in different industrial and medical applications (Liu Xiao, 2003).

Biological Studies of Novel Compounds

The compound has been used in the synthesis of novel thiazolidinones, with implications in biological activity studies. These studies contribute to understanding the potential pharmaceutical applications of these new compounds (Revanasiddappa & Subrahmanyam, 2009).

Antibacterial Screening

Compounds derived from pyridinecarboxylic acid have been evaluated for their antibacterial properties. This includes the synthesis and screening of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, which were found to be effective antibacterial agents (Maqbool et al., 2014).

Production of Polyacetylenes

The compound is used in the production of polyacetylenes bearing an amino group. These polyacetylenes are useful for determining the chirality of acids, showing potential in the field of stereochemistry and pharmaceutical analysis (Yashima et al., 1997).

properties

IUPAC Name

2-(4-propan-2-ylanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10(2)11-5-7-12(8-6-11)17-14-13(15(18)19)4-3-9-16-14/h3-10H,1-2H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLXMHUTJZKNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360798
Record name 3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]-

CAS RN

55285-34-2
Record name 2-[[4-(1-Methylethyl)phenyl]amino]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55285-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.